1,2,4-Tri(butan-2-yl)benzene
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Overview
Description
1,2,4-Tri(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three butan-2-yl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tri(butan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tri(butan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,2,4-Tri(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Tri(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s butan-2-yl groups can influence the electron density of the benzene ring, making it more or less reactive towards electrophiles. This reactivity is crucial for its various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Similar structure but with methyl groups instead of butan-2-yl groups.
1,2,4-Tribromobenzene: Substituted with bromine atoms instead of butan-2-yl groups.
1,2,4-Trinitrobenzene: Contains nitro groups instead of butan-2-yl groups.
Uniqueness
1,2,4-Tri(butan-2-yl)benzene is unique due to the presence of bulky butan-2-yl groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
CAS No. |
61064-05-9 |
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Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,4-tri(butan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-7-13(4)16-10-11-17(14(5)8-2)18(12-16)15(6)9-3/h10-15H,7-9H2,1-6H3 |
InChI Key |
XBRGXUDGXCICRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)C(C)CC)C(C)CC |
Origin of Product |
United States |
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